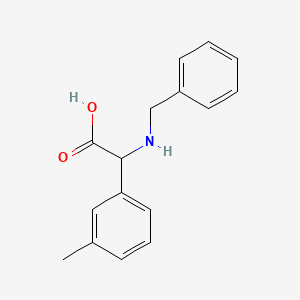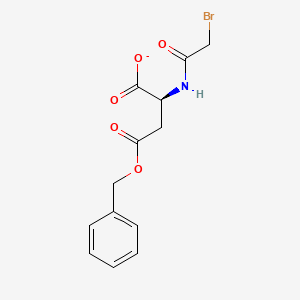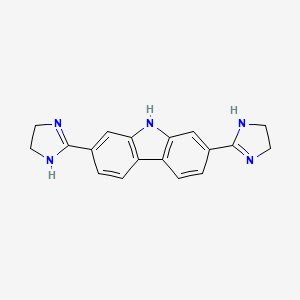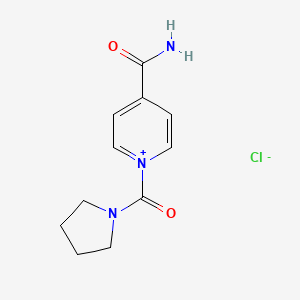
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride is a chemical compound that features a pyridine ring substituted with a carbamoyl group and a pyrrolidine-1-carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with carbamoyl chloride and pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Pyrrolidinecarbonyl chloride: This compound is structurally similar but lacks the carbamoyl group.
Pyrrolidine derivatives: These include compounds with different substituents on the pyrrolidine ring, which can affect their biological activity and chemical properties.
Uniqueness
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride is unique due to the presence of both the carbamoyl and pyrrolidine-1-carbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research.
Propiedades
Número CAS |
176205-30-4 |
|---|---|
Fórmula molecular |
C11H14ClN3O2 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
1-(pyrrolidine-1-carbonyl)pyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-10(15)9-3-7-14(8-4-9)11(16)13-5-1-2-6-13;/h3-4,7-8H,1-2,5-6H2,(H-,12,15);1H |
Clave InChI |
YAMPXCVEEWCQML-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)[N+]2=CC=C(C=C2)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


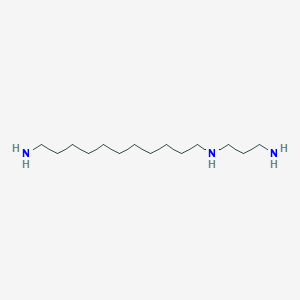
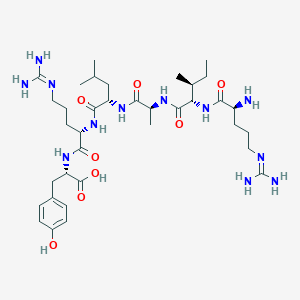
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
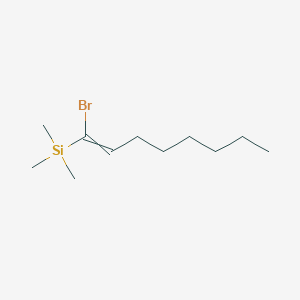
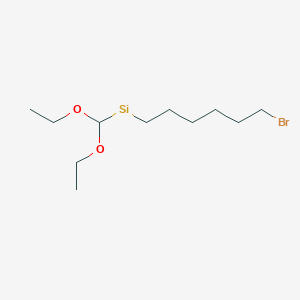
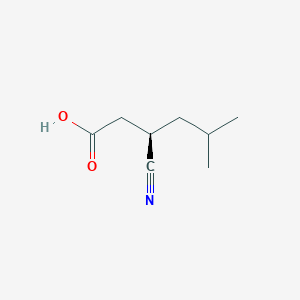
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)

![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
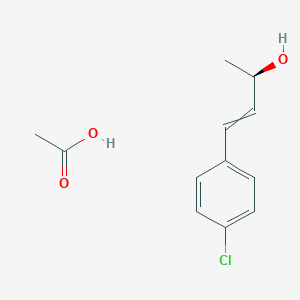
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
